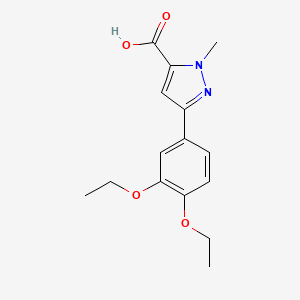
3-(3,4-diethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Overview
Description
3-(3,4-diethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(3,4-Diethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's structure includes a pyrazole ring and a carboxylic acid functional group, which may contribute to its interaction with various biological targets.
The compound is characterized by the following structural formula:
- IUPAC Name: this compound
- Molecular Formula: C14H16N2O4
- Molecular Weight: 288.29 g/mol
The biological activity of this compound is hypothesized to be linked to its interaction with specific enzymes and biochemical pathways. Notably, it may interact with the enzyme aromatic-amino-acid aminotransferase , which plays a crucial role in the metabolism of aromatic amino acids. This interaction could influence metabolic pathways related to neurotransmitter synthesis and degradation, potentially affecting various physiological processes.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1H-pyrazole scaffold have shown efficacy against various cancer cell lines, including lung, colorectal, and breast cancers. Specifically, studies have reported that certain pyrazole derivatives can inhibit the growth of cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) through mechanisms that may involve apoptosis induction and cell cycle arrest .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Lung Cancer | 5.0 | Apoptosis Induction |
| Compound B | Breast Cancer | 2.5 | Cell Cycle Arrest |
| Compound C | Colorectal Cancer | 3.0 | Inhibition of Metastasis |
Antiviral Activity
Several studies have explored the antiviral properties of pyrazole derivatives. For example, certain compounds have been identified as effective inhibitors of viruses such as HSV-1 (Herpes Simplex Virus type 1). The introduction of specific functional groups in the pyrazole structure has been shown to enhance antiviral activity, suggesting that modifications can lead to more potent derivatives .
Table 2: Antiviral Efficacy of Pyrazole Derivatives
| Compound | Virus Type | EC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound D | HSV-1 | 10 | >100 |
| Compound E | VSV | 15 | >80 |
Research Findings
Recent studies have focused on synthesizing new derivatives based on the pyrazole structure to enhance biological activity. For instance, a study synthesized various analogs and evaluated their anticancer and antiviral properties through in vitro assays. The findings indicated that structural modifications significantly impacted both efficacy and selectivity against target cells .
Case Studies
-
Case Study on Antitumor Activity :
A series of experiments were conducted using MDA-MB-231 cells treated with different concentrations of this compound. Results demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value determined at approximately 5 µM. -
Case Study on Antiviral Properties :
In another study, Vero cells were infected with HSV-1 and treated with varying concentrations of the compound. The results indicated a significant reduction in viral replication at concentrations above 10 µM, highlighting its potential as an antiviral agent.
Properties
IUPAC Name |
5-(3,4-diethoxyphenyl)-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-4-20-13-7-6-10(8-14(13)21-5-2)11-9-12(15(18)19)17(3)16-11/h6-9H,4-5H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUMJPHIDBJWNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C(=C2)C(=O)O)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















